

Application Notes and Protocols for Computational Chemistry Methods on Thiofulminic Acid

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Compound of Interest

Compound Name: *Thiofulminic acid*

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These application notes provide a comprehensive overview and detailed protocols for the computational investigation of **thiofulminic acid** (HCNS) and its isomers. The following sections detail the theoretical background, practical applications, and step-by-step computational workflows for studying this molecule of astrochemical interest.

Introduction to Thiofulminic Acid

Thiofulminic acid (HCNS) is a fascinating and challenging molecule for both experimental and theoretical chemists.[1][2] As a member of the [H, C, N, S] isomeric family, it plays a potential role in interstellar chemistry.[3] Computational chemistry provides a powerful toolkit to investigate the structures, energetics, and spectroscopic properties of **thiofulminic acid** and its isomers, offering insights that can guide experimental detection and characterization efforts.[4] This document outlines the application of various quantum chemical methods for the accurate prediction of its molecular properties.

Application Notes

The computational study of **thiofulminic acid** and its isomers has several key applications:

- **Astrochemical Research:** Predicting accurate rotational constants and vibrational frequencies can aid in the identification of **thiofulminic acid** in the interstellar medium (ISM) through radio astronomy and infrared spectroscopy.[4]
- **Understanding Isomerism:** Computational methods allow for the determination of the relative stabilities of the [H, C, N, S] isomers, providing a rationale for the prevalence of certain isomers over others in different chemical environments.[3]
- **Reaction Dynamics:** The potential energy surface of the [H, C, N, S] system can be mapped out to understand isomerization and dissociation pathways, which is crucial for modeling chemical reactions in the ISM.
- **Benchmarking Theoretical Methods:** The complex electronic structure and potential for quasi-linearity in molecules like fulminic acid and its thio-analogue make them excellent systems for testing the accuracy and reliability of new and existing computational methods. [1]

Computational Protocols

The following protocols outline the standard procedures for performing geometry optimizations, frequency calculations, and high-accuracy energy calculations for **thiofulminic acid** and its isomers.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol is designed to find the equilibrium geometry and characterize it as a true minimum on the potential energy surface.

- **Software:** Gaussian 16 or other similar quantum chemistry software package.[4]
- **Methodology:** Density Functional Theory (DFT) with the B3LYP functional is a good starting point for geometry optimization due to its balance of accuracy and computational cost. For higher accuracy, second-order Møller-Plesset perturbation theory (MP2) can be employed.

- **Basis Set:** The aug-cc-pVTZ basis set is recommended as it includes diffuse functions, which are important for accurately describing the electron distribution in molecules with heteroatoms.[3][4]
- **Input File (Gaussian):**
- **Execution:** Run the Gaussian calculation.
- **Analysis:**
 - Confirm that the optimization has converged by checking the output file for "Optimization completed."
 - Verify that the frequency calculation has produced no imaginary frequencies, which confirms the structure is a true minimum.
 - Extract the optimized Cartesian coordinates, bond lengths, and bond angles.
 - Record the zero-point vibrational energy (ZPVE) and the calculated vibrational frequencies.

Protocol 2: High-Accuracy Single-Point Energy Calculation

This protocol is used to obtain more accurate electronic energies for the optimized geometries.

- **Software:** Gaussian 16 or a similar package.
- **Methodology:** The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is considered the "gold standard" for high-accuracy single-point energy calculations.
- **Basis Set:** Use the aug-cc-pVTZ basis set or larger (e.g., aug-cc-pVQZ) for better accuracy.
- **Input File (Gaussian):**
- **Execution:** Run the calculation.

- Analysis:
 - Extract the final CCSD(T) energy from the output file.
 - Use these energies to calculate the relative energies of the different [H, C, N, S] isomers.

Data Presentation

The following tables summarize representative quantitative data for the low-lying [H, C, N, S] isomers, as reported in the literature. These values are typically calculated at high levels of theory, such as CCSD(T) or composite methods like G3B3.

Table 1: Relative Energies of [H, C, N, S] Isomers

Isomer	Formula	Relative Energy (kcal/mol)
Isothiocyanic acid	HNCS	0.0
Thiocyanic acid	HSCN	10.0
Thiofulminic acid	HCNS	35.0
Isothiofulminic acid	HSNC	37.0

Note: Relative energies can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Structural Parameters for **Thiofulminic Acid** (HCNS)

Parameter	Bond	Value (Å or °)
Bond Length	H-C	~1.07
Bond Length	C-N	~1.18
Bond Length	N-S	~1.60
Bond Angle	H-C-N	~180
Bond Angle	C-N-S	~180

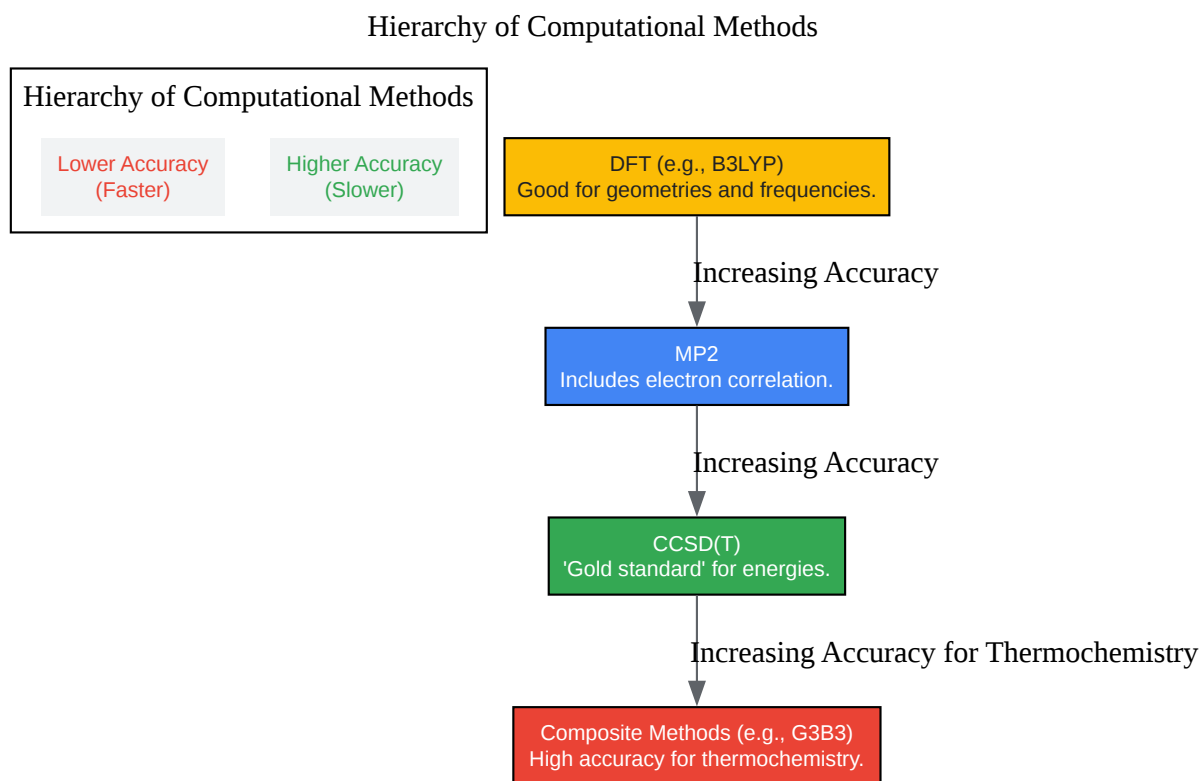
Note: The linearity of **thiofulminic acid** can be sensitive to the computational method and basis set.[1]

Table 3: Prominent Vibrational Frequencies for **Thiofulminic Acid** (HCNS)

Vibrational Mode	Frequency (cm ⁻¹)	Description
v ₁	~3300	H-C Stretch
v ₂	~2100	C≡N Stretch
v ₃	~850	C-N-S Bend
v ₄	~550	N-S Stretch

Mandatory Visualization

The following diagrams illustrate the computational workflow and the hierarchy of theoretical methods used in the study of **thiofulminic acid**.



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Caption: Hierarchy of common quantum chemical methods for **thiofulminic acid** studies.

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